N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline
Description
The compound is commercially available for research purposes (Catalog #sc-331042) .
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-15(2)19-8-6-7-9-20(19)22-13-12-21-18-11-10-16(3)17(4)14-18/h6-11,14-15,21H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCZJQPEDPQOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline typically involves:
Step 1: Preparation of 2-(Sec-butyl)phenol derivative
Introduction of the sec-butyl group onto the phenol ring is achieved through alkylation reactions, often via Friedel-Crafts alkylation or other regioselective alkylation methods. This step ensures the sec-butyl substituent is positioned ortho to the phenol hydroxyl group.Step 2: Formation of 2-(Sec-butyl)phenoxyethyl intermediate
The phenol group is then reacted with 2-chloroethylamine or a similar ethylating agent to form the phenoxyethyl linkage. This ether formation typically uses base catalysis under controlled temperature to avoid side reactions.Step 3: Coupling with 3,4-dimethylaniline
The terminal amine group on the ethyl chain is then reacted with 3,4-dimethylaniline under nucleophilic substitution or reductive amination conditions to form the final N-substituted product.
This multi-step approach allows for selective functionalization and high purity of the final compound.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of phenol | Sec-butyl chloride or sec-butyl bromide, Lewis acid catalyst (e.g., AlCl3) | Friedel-Crafts alkylation; regioselectivity critical |
| Ether formation | 2-chloroethylamine hydrochloride, base (e.g., K2CO3), solvent (e.g., acetone) | SN2 reaction; temperature ~50-80°C |
| Amine coupling | 3,4-dimethylaniline, possibly with coupling agents (e.g., EDC, DCC) or reductive amination conditions | Mild heating; inert atmosphere to prevent oxidation |
Alternative Synthetic Routes
- Direct nucleophilic substitution: Using pre-formed 2-(sec-butyl)phenoxyethyl halides reacted directly with 3,4-dimethylaniline under basic conditions.
- Reductive amination: Condensation of aldehyde-functionalized phenoxyethyl intermediates with 3,4-dimethylaniline followed by reduction to form the secondary amine linkage.
Research Findings and Optimization
- Yield Optimization: Studies indicate that controlling the temperature during the alkylation step is crucial to minimize polyalkylation and side products. Using milder Lewis acids or phase-transfer catalysts can improve selectivity.
- Purification: Chromatographic techniques such as column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are effective for isolating the pure product.
- Characterization: Confirmatory analysis by NMR, IR, and mass spectrometry ensures the correct substitution pattern and purity.
Data Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Alkylation temperature | 0–30°C | Lower temperature favors regioselectivity |
| Base for ether formation | Potassium carbonate, sodium hydride | Ensures deprotonation and nucleophilic substitution |
| Solvent | Acetone, DMF, or THF | Influences reaction rate and solubility |
| Reaction time | 4–24 hours | Longer time may increase yield but risk side reactions |
| Purification method | Column chromatography, recrystallization | Essential for removing unreacted starting materials |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the aromatic ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline serves as a reagent in organic synthesis and a building block for more complex molecules. It undergoes various chemical reactions, including:
- Oxidation: Utilizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
- Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
- Substitution: Nucleophilic substitution reactions where the phenoxy group can be replaced under suitable conditions.
Biology
In biological research, this compound is utilized in biochemical assays and studies related to protein interactions and functions. Notable findings include:
- Cytotoxicity Assessment: Demonstrated significant cytotoxicity against MCF-7 cells at concentrations exceeding its minimum inhibitory concentration (MIC), indicating potential as an anticancer agent.
- Mechanistic Insights: Enhanced hydrophobic interactions due to the sec-butyl group improve binding affinity to proteins, affecting their activity.
Medicine
Research involving this compound includes its potential use in drug development and therapeutic applications. Its unique structural properties allow it to interact with specific molecular targets effectively.
Industry
In industrial applications, the compound is employed in the development of new materials and chemical products. Its versatility makes it suitable for various formulations in sectors such as cosmetics and agrochemicals.
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at specific concentrations, suggesting its potential as an anticancer therapeutic agent.
Case Study 2: Protein Binding Mechanisms
Research utilizing biochemical assays revealed that the compound's interaction with target proteins was enhanced by its sec-butyl group. This finding underscores the importance of hydrophobic interactions in drug design and development.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Key Observations:
Lipophilicity :
- The 3,4-dimethylaniline derivative (sc-331042) is expected to exhibit higher lipophilicity (logP) compared to analogs with polar substituents like methoxyethoxy (sc-331040) .
- The cyclohexylethoxy analog (sc-331043) may have even greater hydrophobicity due to its aliphatic cyclohexyl group.
Solubility :
- The methoxyethoxy group in sc-331040 introduces ether linkages, which likely improve aqueous solubility compared to the dimethyl-substituted parent compound .
This suggests that phenoxyethoxy/ethylamine derivatives may require careful handling.
Research Context and Patent Insights
- Patent Relevance: The European Patent Application (EP 4 374 877 A2) highlights the importance of alkoxy and aminoalkyl substitutions in modulating biological activity, particularly for compounds targeting G protein-coupled receptors (GPCRs) or ion channels . For example, methoxyethylamino groups (e.g., [N-(2-methoxyethyl)-N-(methyl)amino]ethynyl) are noted for their balance of hydrophilicity and steric effects, which could inform the design of analogs like sc-331040 .
- GPCR Ligands: lists structurally complex GPCR ligands (e.g., CGP12177A, L748337) with substituents that influence receptor selectivity. The sec-butylphenoxyethyl moiety in the target compound may similarly affect target specificity .
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline is a complex organic compound characterized by its unique structure, which includes a sec-butyl group, an aromatic amine, and dimethyl substituents. This compound has garnered interest due to its potential biological activities, particularly in modulating enzyme functions and cellular signaling pathways.
Chemical Structure
- Molecular Formula : C₁₈H₂₃N
- Molecular Weight : Approximately 297.43 g/mol
The presence of the sec-butyl group enhances the compound's hydrophobicity, influencing its interactions with biological targets.
The biological activity of this compound primarily involves its interactions with proteins and enzymes. Research indicates that the compound can bind to specific molecular targets, modulating their activity and affecting various physiological responses. This modulation occurs through:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways.
Research Findings
Studies have shown that this compound exhibits significant biological activities:
- Antioxidant Properties : The compound demonstrates potential antioxidant effects, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation in various models.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Study 1: Enzyme Interaction
A study focused on the interaction of this compound with specific enzymes revealed that the compound effectively inhibited enzyme activity in vitro. The binding affinity was assessed using kinetic assays, demonstrating a significant reduction in enzymatic function at micromolar concentrations.
Study 2: Cellular Response Modulation
In cellular models, the compound was shown to modulate signaling pathways associated with inflammation and cell survival. Treatment with varying concentrations led to altered expression levels of key proteins involved in these pathways, suggesting a role in therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3,4-dimethylaniline | Contains a tert-butyl group instead of sec-butyl | Different steric hindrance and electronic properties |
| N-{2-[2-(Isopropyl)phenoxy]ethyl}-3,4-dimethylaniline | Isopropyl group replaces sec-butyl | Variations in hydrophobic interactions |
| N-{2-[2-(Methyl)phenoxy]ethyl}-3,4-dimethylaniline | Methyl group instead of sec-butyl | Different reactivity and binding characteristics |
This table illustrates how variations in structure can influence biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, introducing the sec-butyl group may require optimizing reaction parameters such as temperature (e.g., 0–25°C for controlled reactivity), choice of base (e.g., triethylamine for deprotonation), and solvent polarity (e.g., dichloromethane for improved solubility). Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) is critical to isolate intermediates . Kinetic studies using HPLC or GC-MS can monitor byproduct formation and guide adjustments in stoichiometry or catalyst use (e.g., palladium on carbon for hydrogenation steps) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions (e.g., distinguishing sec-butyl branching and phenoxy ethyl linkages). Integration ratios in -NMR can confirm stoichiometry of methyl groups on the aniline ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., expected m/z for CHNO) and fragments to validate the structure .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for sec-butyl configurations, by comparing experimental bond angles/distances with computational models (e.g., density functional theory) .
- HPLC-PDA : Purity assessment (>98%) via reverse-phase HPLC with photodiode array detection (λ = 255 nm) ensures absence of unreacted precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical computational models and experimental data (e.g., unexpected stereochemistry or reactivity)?
- Methodological Answer : Discrepancies often arise from steric effects or solvent interactions not accounted for in simulations. For example:
- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., water or methanol) to assess conformational stability of the sec-butyl group .
- Differential Scanning Calorimetry (DSC) : Compare experimental melting points with predicted lattice energies to identify polymorphic forms .
- In Situ IR Spectroscopy : Monitor reaction intermediates to detect unexpected tautomerization or side reactions during synthesis .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled analogs (e.g., -tagged derivatives) to quantify affinity for target receptors (e.g., GPCRs or enzymes). Competitive binding studies with known inhibitors can identify pharmacophore elements .
- Metabolic Stability Tests : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze degradation products via LC-MS to assess metabolic liabilities .
- Molecular Docking : Perform docking studies using software like AutoDock Vina to predict binding modes, followed by mutagenesis experiments (e.g., alanine scanning) to validate key interactions .
Q. How can crystallization challenges (e.g., poor crystal growth or polymorphism) be addressed during structural analysis?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., methanol/water or DMSO/ethyl acetate) to induce slow evaporation and improve crystal lattice formation .
- Seeding Techniques : Introduce microcrystals of analogous compounds to template nucleation .
- Variable-Temperature XRD : Analyze thermal expansion coefficients to identify conditions favoring stable polymorphs .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to determine EC/IC values and Hill coefficients .
- ANOVA with Tukey’s Post Hoc Test : Compare efficacy across multiple concentrations or structural analogs to identify significant differences (p < 0.05) .
Q. How should researchers design controls to validate the specificity of this compound’s biological effects?
- Methodological Answer :
- Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the sec-butyl group) to rule off-target effects .
- Knockout Models : Employ CRISPR/Cas9-edited cell lines lacking the target receptor to confirm mechanism-specific activity .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, particularly during solvent removal .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
